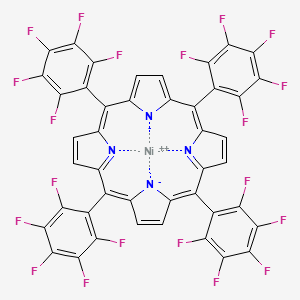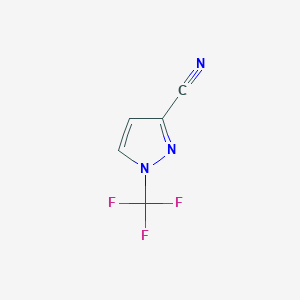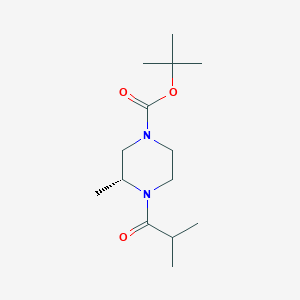
2-Bromo-3,5-dimethylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,5-dimethylpyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 3 and 5 positions, and an oxide group at the 1-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dimethylpyridine 1-oxide typically involves the bromination of 3,5-dimethylpyridine-N-oxide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction conditions, including temperature and the presence of metal ions, can significantly influence the yield and selectivity of the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,5-dimethylpyridine 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the N-oxide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to further oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the N-oxide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the N-oxide group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,5-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,5-dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the N-oxide group can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3,5-dimethylpyridine: Lacks the N-oxide group, which can affect its reactivity and biological activity.
3,5-Dimethylpyridine-N-oxide: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Bromo-5-methylpyridine:
Uniqueness
2-Bromo-3,5-dimethylpyridine 1-oxide is unique due to the combination of the bromine atom and the N-oxide group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H8BrNO |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
2-bromo-3,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(2)7(8)9(10)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
CQYAGHJFFBHGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C([N+](=C1)[O-])Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)






![2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12960721.png)
